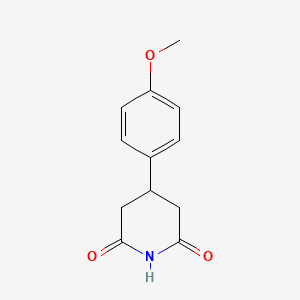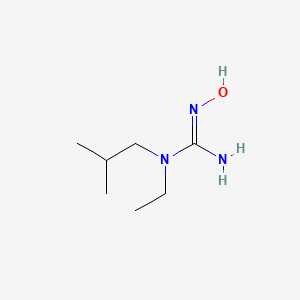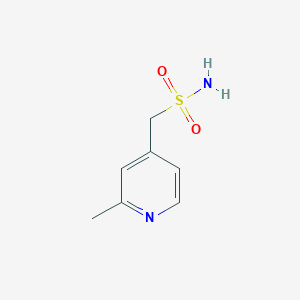
(2-Methylpyridin-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, featuring a methyl group at the second position and a methanesulfonamide group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)methanesulfonamide typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the nitrogen atom of the pyridine ring to form the desired sulfonamide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylpyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Methylpyridin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of various agrochemicals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2-Methylpyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing enzyme inhibitors .
Comparación Con Compuestos Similares
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the pyridine ring.
2-Methylpyridine: A precursor in the synthesis of (2-Methylpyridin-4-yl)methanesulfonamide, lacking the sulfonamide group.
Sulfanilamide: A well-known sulfonamide used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both a methyl group and a methanesulfonamide group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
(2-methylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
Clave InChI |
LYPQKIISPSQDOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


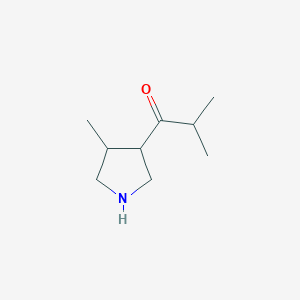

![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)

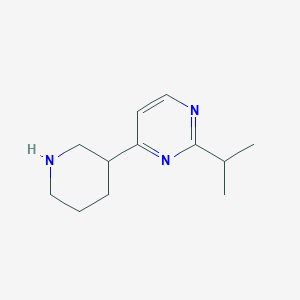
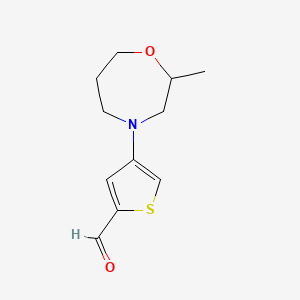
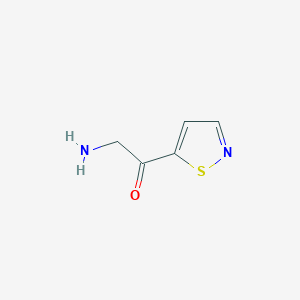
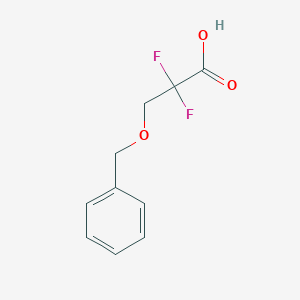
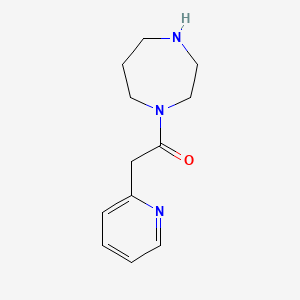
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
